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Compound of Interest

Compound Name: Binapo

Cat. No.: B3430834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key features of 2,2'-bis(diphenylphosphino)-1,1'-

binaphthyl monoxide (BINAPO) in the realm of asymmetric organocatalysis. We delve into its

synthesis, catalytic applications, and mechanistic insights, providing valuable data and

protocols for professionals in chemical research and pharmaceutical development. The unique

axial chirality of the BINAPO scaffold, coupled with the Lewis basicity of its phosphine oxide

moiety, renders it a powerful organocatalyst for the stereoselective synthesis of chiral

molecules, particularly in the formation of crucial carbon-carbon bonds.

Synthesis of Chiral BINAPO
The enantiomerically pure forms of BINAPO are typically prepared by the oxidation of the

corresponding BINAP enantiomers. A common and efficient method involves the use of

hydrogen peroxide as the oxidant.

Experimental Protocol: Synthesis of (R)-BINAPO
This protocol details the synthesis of (R)-BINAPO from commercially available (R)-BINAP.

Materials:

(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

Dichloromethane (CH₂Cl₂)
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Hydrogen peroxide (30% v/v aqueous solution)

Distilled water

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask (250 mL)

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g,

8.03 mmol) in dichloromethane (200 mL).[1]

To this solution, add hydrogen peroxide (25 mL, 30% v/v aqueous solution) dropwise.[1]

Monitor the reaction progress using thin-layer chromatography (TLC) until all the (R)-BINAP

has been consumed. This typically takes about 4 hours after the complete addition of the

hydrogen peroxide.[1]

Upon completion, transfer the reaction mixture to a separatory funnel and wash with distilled

water.[1]

Extract the aqueous layer with dichloromethane.[1]

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

Filter the solution to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield (R)-BINAPO
as a white solid.

BINAPO in Asymmetric Allylation of Aldehydes
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A key application of BINAPO in asymmetric organocatalysis is the enantioselective allylation of

aldehydes with allyltrichlorosilane. BINAPO acts as a Lewis base, activating the silicon reagent

to facilitate the carbon-carbon bond formation. This reaction is crucial for the synthesis of chiral

homoallylic alcohols, which are valuable building blocks in the synthesis of natural products

and pharmaceuticals.[1][2]

Proposed Mechanism of Catalysis
The catalytic cycle is initiated by the coordination of the Lewis basic phosphine oxide of

BINAPO to the silicon atom of allyltrichlorosilane. This forms a hypervalent silicate

intermediate, which is more nucleophilic than the starting silane. This activated species then

reacts with the aldehyde in a stereocontrolled manner, dictated by the chiral environment of the

BINAPO ligand, to form the desired homoallylic alcohol. The catalyst is then regenerated to

continue the cycle. The use of additives such as diisopropylethylamine (DIPEA) and

tetrabutylammonium iodide (TBAI) can be crucial for accelerating the catalytic cycle.[3]

Proposed Catalytic Cycle of BINAPO in Asymmetric Allylation

BINAPO

Hypervalent Silicate
Intermediate+ AllylSiCl3

Allyltrichlorosilane

Chiral Transition State
+ Aldehyde

Aldehyde (RCHO)

Chiral Homoallylic
Alcohol
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Click to download full resolution via product page

A diagram illustrating the proposed catalytic cycle for BINAPO-catalyzed asymmetric allylation.

Performance Data in Asymmetric Allylation
The following table summarizes the performance of a heterogeneous, recyclable BINAPO-

based catalyst (COM-Amine) in the asymmetric allylation of various aromatic aldehydes with

allyltrichlorosilane. For comparison, data for the homogeneous BINAPO catalyst is also

included where available.
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Aldehyde
Substrate

Catalyst Yield (%)
Enantiomeric
Excess (ee, %)

Reference

Benzaldehyde COM-Amine 85 88 [4]

4-

Methylbenzaldeh

yde

COM-Amine 82 86 [4]

4-

Methoxybenzald

ehyde

COM-Amine 75 85 [4]

4-

Chlorobenzaldeh

yde

COM-Amine 90 89 [4]

4-

Bromobenzaldeh

yde

COM-Amine 92 90 [4]

4-

Nitrobenzaldehy

de

COM-Amine 65 92 [4]

2-

Naphthaldehyde
COM-Amine 78 87 [4]

Various

Aldehydes

Homogeneous

BINAPO
up to 76 up to 86 [5]

Experimental Protocol: Asymmetric Allylation of
Benzaldehyde
This protocol describes a general procedure for the asymmetric allylation of benzaldehyde

using a heterogeneous BINAPO-based catalyst (COM-Amine).

Materials:

COM-Amine catalyst (containing BINAPO)
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Benzaldehyde

Allyltrichlorosilane

N,N-Diisopropylethylamine (DIPEA)

Tetrabutylammonium iodide (NBu₄I)

Dichloromethane (DCM)

10% w/w Sodium hydroxide (NaOH) aqueous solution

1,3,5-Trimethoxybenzene (internal standard)

Reaction vial with magnetic stirrer

Procedure:

To a 19 mL reaction vial equipped with a magnetic stirrer, add the COM-Amine catalyst (40

mg), the corresponding aldehyde (0.47 mmol), NBu₄I (207 mg, 0.56 mmol), and DIPEA (410

μL, 2.35 mmol).[1]

Sequentially add DCM (1 mL) and allyltrichlorosilane (100 μL, 0.69 mmol) to the mixture.[1]

Stir the reaction at room temperature for 4 hours.[1]

Quench the reaction by adding 1 mL of a 10% w/w NaOH aqueous solution.[1]

Add 1,3,5-trimethoxybenzene (13 mg, 0.077 mmol) as an internal standard for yield

determination by ¹H-NMR.[1]

The product can be isolated and purified using standard techniques, and the enantiomeric

excess determined by chiral chromatography.

Heterogenization and Recyclability of BINAPO
Catalysts
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A significant advancement in the application of BINAPO has been its incorporation into solid

supports to create heterogeneous catalysts. This approach addresses the common challenges

of catalyst separation and recycling in homogeneous catalysis. One such strategy involves the

synthesis of a chiral organic material (COM) where a BINAPO derivative is a structural

component.

Workflow for Heterogeneous Catalyst Synthesis and Use
The following diagram outlines the workflow from the synthesis of the BINAPO-containing

building block to its incorporation into a chiral organic material and its subsequent use and

recycling in catalysis.
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Workflow for Synthesis and Application of Heterogeneous BINAPO Catalyst

Catalyst Synthesis
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A schematic workflow for the synthesis and recyclable application of a heterogeneous BINAPO
catalyst.

The initial imine-based material (COM-Imine) can be unstable under the reaction conditions,

but a post-synthetic reduction to the more robust amine-based material (COM-Amine) yields a

stable and recyclable catalyst.[1] This heterogeneous catalyst has been shown to be recyclable

for at least five cycles without a significant loss in activity or enantioselectivity.[6]

Applications in Drug Development
The synthesis of enantiomerically pure compounds is of paramount importance in the

pharmaceutical industry, as different enantiomers of a drug can have vastly different

pharmacological activities and toxicities.[1][2] Asymmetric organocatalysis with BINAPO
provides a powerful tool for accessing chiral building blocks for the synthesis of active

pharmaceutical ingredients (APIs).

The chiral homoallylic alcohols produced through BINAPO-catalyzed allylation are versatile

intermediates.[2] The hydroxyl group and the carbon-carbon double bond can be further

functionalized to construct more complex molecular architectures found in many biologically

active compounds. While direct examples of BINAPO-catalyzed steps in the synthesis of

specific commercial drugs are not widely published, the utility of the chiral synthons it produces

is well-established in medicinal chemistry. The development of robust and recyclable

heterogeneous BINAPO catalysts further enhances its potential for industrial-scale synthesis of

pharmaceutical intermediates.

Core Features and Conclusion
Key Features of BINAPO in Asymmetric Organocatalysis:

Axial Chirality: The C₂-symmetric binaphthyl backbone provides a well-defined and sterically

hindered chiral environment, which is essential for high enantioselectivity.

Lewis Basicity: The phosphine oxide moiety acts as a potent Lewis base, enabling the

activation of silicon-based reagents like allyltrichlorosilane through the formation of

hypervalent intermediates.[1][4]
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Organocatalyst: As a metal-free catalyst, BINAPO avoids the issues of metal contamination

in the final products, which is a significant advantage in pharmaceutical synthesis.

Tunability: The BINAPO scaffold can be functionalized to modify its steric and electronic

properties or to immobilize it on a solid support, allowing for the development of tailored and

recyclable catalysts.[1]

In conclusion, BINAPO has emerged as a valuable and versatile organocatalyst for asymmetric

synthesis. Its ability to effectively catalyze important C-C bond-forming reactions, such as the

allylation of aldehydes, with high enantioselectivity makes it a key tool for researchers and

scientists. The development of heterogeneous BINAPO-based catalysts further underscores its

potential for practical applications in the efficient and sustainable synthesis of chiral molecules

for the pharmaceutical and fine chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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